molecular formula C12H21NO B13155962 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B13155962
M. Wt: 195.30 g/mol
InChI Key: UDERNUUEIDSFRT-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a tert-butyl group and an azabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-azabicyclo[3.3.1]nonan-9-one with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium iodide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, iodides

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
  • 3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one
  • 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols

Uniqueness

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical and biological behaviors .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C12H21NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-10H,4-8H2,1-3H3

InChI Key

UDERNUUEIDSFRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CCCC(C1)C2=O

Origin of Product

United States

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